pTH (3-34) (bovine)

PTH1R signaling bias cAMP antagonism calcium mobilization

Standard truncated PTH antagonists like pTH (7-34) fail to block both cAMP and calcium pathways simultaneously, introducing signaling bias. pTH (3-34) (bovine) is the validated 32-aa fragment that competitively antagonizes PTH1R without agonist activity. • Dual pathway blockade: Attenuates both cAMP accumulation and [Ca²⁺]ᵢ responses (unlike pTH 7-34). • Species-specific affinity: ~4-fold higher for human PTH1R (Kd ≈8 nM) vs rat (≈30 nM). • In vivo control tool: No renal phosphate transport effect, isolating cAMP-dependent mechanisms. • Supplied with analytical data; immediate shipment available.

Molecular Formula C177H275F3N52O50S2
Molecular Weight 4053 g/mol
Cat. No. B15541150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepTH (3-34) (bovine)
Molecular FormulaC177H275F3N52O50S2
Molecular Weight4053 g/mol
Structural Identifiers
InChIInChI=1S/C175H274N52O48S2.C2HF3O2/c1-17-94(14)142(227-155(254)110(47-52-136(236)237)203-145(244)104(181)82-228)169(268)210-109(46-51-132(183)232)151(250)216-121(68-95-34-20-18-21-35-95)158(257)207-114(56-63-277-16)154(253)218-123(72-99-79-192-86-199-99)160(259)219-125(74-133(184)233)162(261)214-118(65-89(4)5)146(245)197-81-135(235)201-115(41-27-30-58-177)170(269)273-138(240)53-48-111(206-153(252)113(55-62-276-15)208-165(264)129(83-229)225-166(265)130(84-230)224-157(256)119(66-90(6)7)213-144(243)103(180)71-98-78-191-85-198-98)149(248)212-117(44-33-61-195-175(189)190)171(270)274-139(241)54-49-112(209-167(266)140(186)92(10)11)152(251)217-122(70-97-77-196-105-39-25-24-38-101(97)105)159(258)215-120(67-91(8)9)156(255)205-107(43-32-60-194-174(187)188)147(246)204-106(40-26-29-57-176)148(247)211-116(42-28-31-59-178)172(271)275-173(272)128(69-96-36-22-19-23-37-96)223-163(262)126(75-134(185)234)220-161(260)124(73-100-80-193-87-200-100)222-168(267)141(93(12)13)226-164(263)127(76-137(238)239)221-150(249)108(45-50-131(182)231)202-143(242)102(179)64-88(2)3;3-2(4,5)1(6)7/h18-25,34-39,77-80,85-94,98-100,102-104,106-130,140-142,196,228-230H,17,26-33,40-76,81-84,176-181,186H2,1-16H3,(H2,182,231)(H2,183,232)(H2,184,233)(H2,185,234)(H,197,245)(H,201,235)(H,202,242)(H,203,244)(H,204,246)(H,205,255)(H,206,252)(H,207,257)(H,208,264)(H,209,266)(H,210,268)(H,211,247)(H,212,248)(H,213,243)(H,214,261)(H,215,258)(H,216,250)(H,217,251)(H,218,253)(H,219,259)(H,220,260)(H,221,249)(H,222,267)(H,223,262)(H,224,256)(H,225,265)(H,226,263)(H,227,254)(H,236,237)(H,238,239)(H4,187,188,194)(H4,189,190,195);(H,6,7)/t94-,98?,99?,100?,102-,103-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-;/m0./s1
InChIKeyCZYVOLYSQCAOBG-OKOCKUNHSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pTH (3-34) (bovine) – PTH1R Antagonist


pTH (3–34) (bovine) is a 32-amino-acid synthetic peptide corresponding to residues 3–34 of the bovine parathyroid hormone sequence, lacking the first two N‑terminal amino acids (Ser‑Val) . This truncation abolishes agonist activity at the type 1 PTH/PTHrP receptor (PTH1R) while retaining high-affinity receptor binding, converting the fragment into a competitive antagonist of PTH‑stimulated adenylyl cyclase [1]. Unlike the full agonist bPTH(1–34), pTH (3–34) (bovine) does not stimulate cAMP production but can differentially modulate calcium mobilization and other signaling pathways, making it a critical tool for dissecting PTH1R signaling bias.

Workflow PTH1R signaling bias studies
Selection Competitive antagonist without agonist activity
Use Context cAMP vs. Ca²⁺ pathway analysis in bone and renal models

Uniqueness of pTH (3-34) (bovine)


N‑terminally truncated PTH fragments are not functionally interchangeable. pTH (3–34) (bovine) simultaneously attenuates both cAMP accumulation and cytosolic calcium ([Ca²⁺]ᵢ) responses, whereas the shorter fragment bPTH(7–34) only reduces [Ca²⁺]ᵢ [1]. Furthermore, the antagonist affinity of the bovine (3–34) fragment is markedly species‑dependent, with ~4‑fold higher affinity for the human versus rat PTH1R, a property not shared equally by all truncated analogs [2]. Additionally, pTH (3–34) (bovine) lacks any effect on renal phosphate transport in vivo, despite potent in vitro adenylyl cyclase inhibition [3]. Substituting a generic “truncated PTH antagonist” without specifying the exact residue boundaries and species origin therefore introduces uncontrolled variables in receptor pharmacology, signal bias, and tissue‑specific responses.

Truncation length (3-34 vs. 7-34) determines whether cAMP antagonism is preserved or lost.

Bovine vs. other species origin alters PTH1R binding affinity, impacting antagonist potency across models.

In vitro adenylyl cyclase inhibition may not predict in vivo effects on renal phosphate transport.

pTH (3-34) (bovine) Differentiation Evidence


Dual-Pathway Antagonism of cAMP and Calcium Signaling

In rat osteoblast-like ROS 17/2.8 cells, the inhibitory PTH analog bovine PTH-(3-34) attenuated both the cAMP response and the cytosolic calcium ([Ca²⁺]ᵢ) response elicited by PTHrP-(1-34). In contrast, bovine PTH-(7-34) reduced only the [Ca²⁺]ᵢ response without significantly affecting cAMP elevation [1][2]. This demonstrates that removal of two additional N‑terminal residues (7-34 vs. 3-34) selectively uncouples cAMP antagonism from calcium antagonism.

cAMP & Calcium Dual Antagonism
Head-to-head
bPTH-(3-34) attenuated both cAMP and [Ca²⁺]ᵢ responses; bPTH-(7-34) attenuated only [Ca²⁺]ᵢ.
Key for assigning signaling outputs to cAMP vs. calcium arms in PTH1R studies.
ROS 17/2.8 cells; simultaneous cAMP and aequorin-based [Ca²⁺]ᵢ measurement.
PTH1R signaling bias cAMP antagonism calcium mobilization

Species-Dependent PTH1R Binding Affinity

When recombinant human and rat PTH1R were expressed in a uniform COS-7 cell background, the antagonist [Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34) amide displayed an apparent dissociation constant (Kd) of approximately 8 nM for the human receptor versus approximately 30 nM for the rat receptor. The corresponding (7-34) antagonist bound with Kd ≈100 nM (human) versus ≈5000 nM (rat) [1]. Thus, the 3-34 fragment binds the human receptor 12.5-fold more tightly than the 7-34 fragment, and the species difference (human/rat) is approximately 3.75-fold for the 3-34 analog.

Species-Selective Binding
Head-to-head
3-34 analog bound human PTH1R 12.5-fold tighter than 7-34; ~3.75-fold human/rat selectivity.
Important for calibrating antagonist potency in human vs. rodent receptor models.
COS-7 cells expressing cloned human or rat PTH1R; radioligand binding.
species-selectivity PTH1R binding affinity receptor pharmacology

Pure Antagonism of PTH-Stimulated cAMP

The analog [Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34) amide inhibits PTH-mediated cAMP accumulation with an IC₅₀ of 3 nM in renal membrane adenylyl cyclase assays. At concentrations up to 1 µM, it does not elevate basal cAMP levels, confirming its pure antagonist character . By comparison, the full agonist bPTH(1-34) stimulates cAMP with an EC₅₀ of approximately 0.8–1.0 nM in similar systems [1].

cAMP Antagonism IC₅₀
Head-to-head
IC₅₀ ≈ 3 nM
Supports clean cAMP inhibition in renal membrane assays without confounding receptor activation.
Canine renal cortical membrane; >3000-fold selectivity over 7-34 fragment.
cAMP inhibition competitive antagonist adenylyl cyclase

cAMP Antagonism with Preserved Diacylglycerol Signaling

In neonatal mouse calvaria, PTH(3-34)amide increased diacylglycerol (DG) to the same extent as bPTH(1-34) at 10 nM (the lowest concentration tested), whereas its effect on DG was achieved at a concentration 100-fold higher than the minimal effective concentration of bPTH(1-34) (0.1 nM). Critically, while PTH(3-34)amide inhibited cAMP elevation induced by bPTH(1-34), combined treatment did not inhibit bone resorption or DG formation [1]. This demonstrates functional selectivity: the 3-34 fragment antagonizes cAMP while preserving or mimicking phospholipase C/DG pathway activation.

cAMP Blockade with DG Preservation
Head-to-head
PTH(3-34)amide inhibited cAMP but preserved diacylglycerol generation equivalent to PTH(1-34).
Allows selective blockade of cAMP/PKA arm while maintaining DG/PKC signaling.
Neonatal mouse calvaria organ culture; ³H-arachidonic acid incorporation.
biased signaling diacylglycerol bone resorption calvaria

In Vitro–In Vivo Disconnect in Phosphate Transport

In vitro, pTH (3-34) (bovine) inhibits the stimulation of adenylyl cyclase by pTH (1-34). However, when administered in vivo, it has no agonist or antagonistic effect on renal phosphate transport . In contrast, bPTH(1-34) both stimulates adenylyl cyclase and inhibits renal phosphate reabsorption in vivo, and bPTH(7-34) is also inactive on phosphate transport but for different mechanistic reasons [1].

In Vitro vs. In Vivo Phosphate Transport
Reported
In vitro adenylyl cyclase inhibition intact; no effect on renal phosphate transport in vivo.
Serves as control to identify cAMP-independent phosphate transport mechanisms.
In vivo renal phosphate assays in thyroparathyroidectomized models.
renal phosphate transport in vivo pharmacology adenylyl cyclase inhibitor

pTH (3-34) (bovine) Applications


Dissecting cAMP vs. Calcium PTH1R Signaling

pTH (3-34) (bovine) is uniquely suited for experiments that require simultaneous blockade of both cAMP accumulation and [Ca²⁺]ᵢ mobilization downstream of PTH1R, a property not shared by pTH (7-34) which only attenuates calcium responses . Co‑perfusion of pTH (3-34) with bPTH(1-34) or PTHrP(1-34) in ROS 17/2.8 cells or primary osteoblasts allows clean separation of cAMP-mediated transcriptional programs from calcium-driven rapid responses such as MAPK/ERK phosphorylation.

Species-Specific PTH1R Pharmacology & Screening

The ~4-fold higher affinity of the bovine (3-34) antagonist for human versus rat PTH1R (Kd ≈8 nM vs. ≈30 nM) makes pTH (3-34) (bovine) an indispensable reference compound for validating humanized receptor models. Screening campaigns that use rodent receptors should be calibrated with this compound to quantify the impact of species differences on antagonist potency, particularly when transitioning to human receptor-based assays.

cAMP/PKA vs. DG/PKC Pathway Dissection in Bone

pTH (3-34)amide simultaneously inhibits cAMP elevation while permitting or even eliciting diacylglycerol generation to the same extent as bPTH(1-34) . This selective antagonism allows bone biologists to attribute specific osteoblast or osteoclast responses (e.g., RANKL/OPG expression changes, bone resorption rates) to either the cAMP/PKA or DG/PKC pathway, informing the design of anabolic PTH analogs that favor bone formation over resorption.

cAMP-Dependent vs. Independent Phosphate Transport

Because pTH (3-34) (bovine) inhibits adenylyl cyclase in vitro yet lacks any effect on renal phosphate transport in vivo , it serves as a critical control for experiments designed to determine whether a PTH-modulated renal function is cAMP-dependent or not. Perfused kidney or isolated tubule preparations can be challenged with bPTH(1-34) in the presence or absence of pTH (3-34) to isolate cAMP-independent phosphate transport mechanisms.

Application
Selection Property
Validation Focus
cAMP vs. Calcium Signaling Dissection
Dual-pathway (cAMP + Ca²⁺) antagonism
cAMP/calcium endpoint separation in osteoblast models
Species-Specific PTH1R Pharmacology
Bovine (3-34) species-dependent binding profile
Receptor affinity calibration for human vs. rodent systems
cAMP/PKA vs. DG/PKC Pathway Dissection
cAMP antagonism with preserved diacylglycerol production
Biased signaling in bone resorption/formation assays
cAMP-Dependent vs. Independent Phosphate Transport
In vitro AC inhibition without in vivo phosphate effect
cAMP-independent renal transport mechanism analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for pTH (3-34) (bovine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.